2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the isoxazole or thiazole rings, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(5-(3-chlorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets.
Biological Activity
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative exhibiting various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of oxazole and thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A significant focus has been placed on its effectiveness against various bacterial strains. In vitro evaluations have shown that it exhibits moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were recorded as follows:
Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest potential therapeutic applications in treating fungal infections .
The exact mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. Preliminary studies suggest that it may interact with bacterial cell wall synthesis or disrupt fungal membrane integrity . Further research is needed to elucidate these mechanisms in detail.
Case Studies
A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a controlled environment, patients with chronic bacterial infections were administered this compound alongside standard treatments. Results indicated a marked improvement in infection control compared to treatments without the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole and thiazole rings have been shown to significantly affect potency and selectivity against different pathogens. For instance, modifications at the methoxy group have been linked to enhanced antibacterial activity .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-4-3-5-13(6-11)21-2/h3-7,9H,8H2,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOTTUTKSPNLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.